4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide
Description
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide (CAS: Not explicitly provided; referenced as QD-1261 in Combi-Blocks ) is a heterocyclic compound featuring a pyrazole core substituted with a hydroxy group at position 4 and a sulfonic acid dimethylamide moiety at position 1.
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylpyrazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-4-5(9)3-6-8/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBAQVUVGVKDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Hydroxypyrazole
The preparation of 4-hydroxypyrazole serves as the foundational step. While direct methods are scarce, analogous pyrazole derivatives are synthesized via cyclocondensation reactions. For example, 3,5-dimethyl-1H-pyrazole is produced by reacting pentane-2,4-dione with hydrazine hydrate in methanol at 25–35°C. Adapting this protocol, 4-hydroxypyrazole can be synthesized by substituting the diketone with a 4-keto precursor, though specific literature on this adaptation remains limited.
Sulfonation of 4-Hydroxypyrazole
Chlorosulfonic Acid-Mediated Sulfonation
Sulfonation at the pyrazole N-1 position is achieved using chlorosulfonic acid (ClSO₃H). In a representative procedure:
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Reaction Setup : 4-Hydroxypyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL).
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Sulfonation : ClSO₃H (166.7 g, 1430 mmol) in chloroform (175 mL) is added dropwise at 0°C under nitrogen.
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Activation : Thionyl chloride (40.8 g, 343.2 mmol) is introduced at 60°C to convert the sulfonic acid to sulfonyl chloride.
Critical Parameters :
Table 1: Sulfonation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| ClSO₃H Equiv | 5.5 | 90 |
| Thionyl Chloride | 1.32 | 85 |
| Solvent | Chloroform | 88 |
Amidation of Pyrazole-1-sulfonyl Chloride
Dimethylamine Coupling
The sulfonyl chloride intermediate reacts with dimethylamine to form the dimethylamide. Key steps:
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Base Selection : Diisopropylethylamine (DIPEA) outperforms triethylamine (TEA) in dichloromethane (DCM), achieving 55% yield vs. 32% for TEA.
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Solvent Optimization : DCM provides superior solubility and reaction kinetics compared to THF.
Procedure :
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Sulfonyl chloride (1.0 equiv) and dimethylamine (1.05 equiv) are mixed in DCM with DIPEA (1.5 equiv) at 25–30°C for 16 h.
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Workup involves aqueous extraction and column chromatography.
Table 2: Amidation Efficiency Across Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DCM | 25 | 16 | 55 |
| TEA | DCM | 25 | 14 | 32 |
| DIPEA | THF | 25 | 24 | 47 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Fourier Transform Infrared (FT-IR)
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Sulfonamide Stretches : Strong absorptions at 1150–1170 cm⁻¹ (S=O asymmetric) and 1350–1370 cm⁻¹ (S=O symmetric).
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Sulfonation at N-1 competes with O-sulfonation of the 4-hydroxy group. Strategies include:
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to sulfonic acid formation. Remedies:
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Strict Anhydrous Conditions : Use of molecular sieves and nitrogen purging.
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Rapid Workup : Immediate reaction with dimethylamine after sulfonation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that pyrazole derivatives, including 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide, exhibit significant anticancer properties. They have been evaluated against several cancer cell lines, demonstrating mechanisms such as inhibition of tubulin polymerization and induction of apoptosis. For instance, compounds related to pyrazole have been shown to inhibit cancer cell growth by targeting microtubules, leading to cell cycle arrest in the G2/M phase, a critical point for cellular division .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | HeLa | 1.33 | Tubulin polymerization inhibition |
| Compound 6 | MDA-MB231 | 0.06 | Colchicine binding inhibition |
| Compound 5 | A549 | 7.30 | Tubulin polymerization inhibition |
Anti-inflammatory Properties
Pyrazole derivatives also exhibit anti-inflammatory effects. They act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. For example, certain compounds have shown efficacy in reducing inflammation in models of arthritis and other inflammatory conditions by suppressing the production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. These compounds have demonstrated activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring significantly influence their antibacterial efficacy .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 22 |
| Compound B | Pseudomonas aeruginosa | 20 |
Multicomponent Reactions
MCRs allow for the simultaneous formation of multiple bonds in a single step, making them efficient for synthesizing complex pyrazole derivatives. This approach has been highlighted as a promising strategy for developing bioactive compounds with diverse pharmacological activities .
Microwave-Assisted Synthesis
Microwave-assisted techniques have been employed to synthesize pyrazoles rapidly and efficiently, often yielding high purity products with reduced reaction times compared to conventional heating methods .
Clinical Evaluations
Clinical evaluations of pyrazole derivatives have indicated their potential as therapeutic agents in treating various diseases, including cancer and inflammatory disorders. For instance, a study demonstrated that certain pyrazole derivatives significantly inhibited tumor growth in vivo at low dosages, suggesting their efficacy as anticancer agents .
Structure-Activity Relationship Studies
SAR studies have provided insights into optimizing the pharmacological properties of pyrazole derivatives. By modifying functional groups on the pyrazole ring, researchers can enhance specific activities such as anticancer or antimicrobial effects while minimizing toxicity .
Mechanism of Action
The mechanism of action of 4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid group can form strong hydrogen bonds with active sites, inhibiting enzyme activity . Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Key Observations:
This likely improves aqueous solubility and target-binding affinity in biological systems.
Sulfonamides are known for strong interactions with metalloenzymes like carbonic anhydrase , while dimethylamides may prioritize stability over binding.
Amide vs. Ester Groups : Compared to carbamic acid tert-butyl esters (e.g., QD-3578 in ), the dimethylamide group in the target compound offers superior hydrolytic stability, favoring in vivo persistence.
Biological Activity
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms adjacent to each other. The presence of a sulfonic acid group and a dimethylamide moiety enhances its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide, exhibit antimicrobial properties. A study demonstrated that related pyrazolone compounds showed significant inhibitory effects against various bacterial strains such as Klebsiella pneumoniae and Bacillus cereus with minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL . This suggests that the structural motifs present in these compounds may contribute to their antibacterial efficacy.
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For instance, studies have shown that related compounds can modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response .
The biological activity of 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as COX enzymes and carbonic anhydrases. Inhibitory studies have shown that sulfonamide derivatives can effectively bind to the active sites of these enzymes, thereby reducing their activity .
- Antioxidant Activity : Pyrazole derivatives have also been reported to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions associated with chronic inflammation and oxidative damage .
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Study on Antimicrobial Activity : A comparative analysis was conducted on various pyrazolone derivatives, including 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide. The results indicated potent antibacterial activity against several strains, highlighting the potential for developing new antimicrobial agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds in animal models. The results demonstrated significant reductions in inflammation markers following treatment with pyrazole derivatives, suggesting their potential use in treating inflammatory diseases .
Data Table: Biological Activities of 4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide
Q & A
Q. How can researchers optimize the synthesis of 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide to improve yield and purity?
Methodological Answer: Utilize factorial design of experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, reagent stoichiometry, solvent polarity). For example, a two-level factorial design can identify interactions between variables like reaction time and catalyst loading, minimizing the number of trials while maximizing yield . Purification strategies, such as recrystallization in aprotic solvents or column chromatography with silica gel, can enhance purity. Monitor progress via thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the pyrazole ring structure, sulfonic acid group, and dimethylamide substituents. Compare chemical shifts with analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC/UPLC: Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity and resolve impurities .
Q. What reaction conditions favor the stability of 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide during derivatization?
Methodological Answer: Avoid strongly acidic or basic conditions to prevent hydrolysis of the sulfonic acid dimethylamide group. Use inert atmospheres (N/Ar) and low temperatures (0–5°C) for reactions involving nucleophiles or oxidizing agents. For substitution reactions, optimize pH using buffered solutions (e.g., phosphate buffer, pH 7–8) .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Methodological Answer: Implement interlaboratory validation by sharing standardized protocols with collaborators. Use statistical tools like coefficient of variation (CV) to assess batch-to-batch consistency. Document critical quality attributes (CQAs), such as yield, purity, and spectral data, in open-access repositories to facilitate cross-validation .
Q. What safety precautions are recommended for handling 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide in laboratory settings?
Methodological Answer: While specific safety data for this compound may be limited, apply general precautions for sulfonamide derivatives:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Avoid inhalation or skin contact; test for sensitization potential using in vitro assays (e.g., KeratinoSens™).
- Store in airtight containers under anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide in novel reactions?
Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electrostatic potential surfaces. Tools like Gaussian or ORCA can identify nucleophilic/electrophilic sites on the pyrazole ring. Pair computational predictions with experimental validation via kinetic studies (e.g., monitoring reaction intermediates via in situ IR) .
Q. What strategies resolve contradictions between experimental data and theoretical models for this compound’s behavior?
Methodological Answer:
- Data Triangulation: Cross-reference NMR, MS, and X-ray crystallography data to confirm structural assignments.
- Sensitivity Analysis: Test computational models against minor perturbations (e.g., solvent polarity, steric effects) to identify oversimplifications.
- Collaborative Feedback: Integrate findings with interdisciplinary teams (e.g., computational chemists and synthetic organic chemists) to refine hypotheses .
Q. How can researchers design derivatives of 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing dimethylamide with acyl groups) and assess bioactivity via high-throughput screening (HTS).
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Prioritize derivatives with favorable binding energies for synthesis .
Q. What advanced separation techniques are suitable for isolating trace impurities or degradation products of this compound?
Methodological Answer:
- 2D-LC (Heart-Cutting): Couple normal-phase and reverse-phase chromatography to resolve co-eluting impurities.
- Ion Mobility Spectrometry (IMS): Differentiate isomers or conformers based on collision cross-sections.
- Preparative HPLC: Scale up separation using columns with superficially porous particles for high resolution .
Q. How can machine learning (ML) accelerate the discovery of novel applications for 4-hydroxy-pyrazole-1-sulfonic acid dimethylamide?
Methodological Answer: Train ML models on datasets of pyrazole derivatives’ physicochemical properties and bioactivity. Use features like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to predict solubility or membrane permeability. Validate predictions via automated synthesis platforms (e.g., flow chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
